molecular formula C10H12O2 B13030238 5-methoxy-2,3-dihydro-1H-inden-2-ol

5-methoxy-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13030238
M. Wt: 164.20 g/mol
InChI Key: QSZOBKZTEZYQOJ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-inden-2-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of indanone and features a methoxy group attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-ol typically involves the methoxylation of 2,3-dihydro-1H-inden-2-ol. One common method includes the reaction of 2,3-dihydro-1H-inden-2-ol with methanol in the presence of an acid catalyst. The reaction conditions often involve heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Methoxy-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to various receptors, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2,3-dihydro-1H-inden-1-ol
  • 5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
  • 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-

Uniqueness

5-Methoxy-2,3-dihydro-1H-inden-2-ol is unique due to its specific methoxy substitution, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H12O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9,11H,4-5H2,1H3

InChI Key

QSZOBKZTEZYQOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2)O)C=C1

Origin of Product

United States

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